1-Chloro-5-fluoro-4-iodo-2-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-5-fluoro-4-iodo-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGNXSKZLMKBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 5 Fluoro 4 Iodo 2 Nitrobenzene
Historical and Current Synthetic Routes for Halogenated Nitrobenzenes
The preparation of halogenated nitrobenzenes is a cornerstone of industrial and laboratory synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and specialty materials. The primary methods for their synthesis involve electrophilic aromatic substitution (EAS) reactions.
Electrophilic Aromatic Substitution Approaches in Halogenation and Nitration
Electrophilic aromatic substitution is the fundamental mechanism through which substituents are introduced onto an aromatic ring. The electron-rich π system of the benzene (B151609) ring acts as a nucleophile, attacking a potent electrophile. organicchemistrytutor.com This process generally involves two key steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the removal of a proton to restore the ring's aromaticity. organicchemistrytutor.com
Nitration: The introduction of a nitro group (–NO2) is typically achieved by treating the aromatic substrate with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). libretexts.org Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a water molecule to generate the highly electrophilic nitronium ion (NO2+), the active agent in the reaction. organicchemistrytutor.comlibretexts.org
Halogenation:
Chlorination and Bromination: Direct chlorination and bromination of aromatic rings require a Lewis acid catalyst, such as iron(III) chloride (FeCl3) or iron(III) bromide (FeBr3). libretexts.org The catalyst polarizes the halogen-halogen bond (e.g., Cl-Cl), creating a more potent electrophile that can be attacked by the benzene ring. libretexts.org
Iodination: Iodine itself is generally too unreactive to effectively substitute onto aromatic rings. libretexts.org Therefore, iodination reactions often require an activating agent or an oxidizing environment to generate a more electrophilic iodine species (effectively "I+"). Methods include using iodine in the presence of an oxidizing acid (like nitric acid) or silver salts (like silver sulfate), or employing reagents such as N-iodosuccinimide (NIS), often with an acid catalyst. nih.govorganic-chemistry.org
Fluorination: Direct fluorination with elemental fluorine (F2) is typically too violent and exothermic to be practical or safe. libretexts.org Consequently, modern electrophilic fluorination relies on specialized reagents that deliver "F+" safely. These include N-F class reagents like N-fluorobenzenesulfonimide (NFSI) and, most notably, 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), which is sold commercially as Selectfluor®. wikipedia.orgbrynmawr.eduresearchgate.net
Sequential Halogenation and Nitration Strategies
In the synthesis of polysubstituted benzenes, the order in which the substituents are introduced is critical. pressbooks.publibretexts.org The initial substituent on the ring influences both the rate of subsequent substitutions and the position (regiochemistry) at which the next group will be added. libretexts.org
When planning a synthesis, a key decision is whether to nitrate (B79036) before or after halogenation. google.com
Nitration First: Introducing a nitro group first makes the ring highly deactivated, or less reactive, towards subsequent electrophilic attack. libretexts.org This means that any following halogenation step will require harsher reaction conditions. google.com However, the nitro group is a strong meta-director, which can be synthetically useful if that regiochemistry is desired. masterorganicchemistry.com
Halogenation First: Introducing a halogen atom first deactivates the ring (making it less reactive than benzene) but directs subsequent substituents to the ortho and para positions. libretexts.org This strategy is often preferred as the deactivation is less severe than that of a nitro group, allowing for more moderate conditions in the subsequent nitration step. google.com
The choice of sequence is therefore a strategic decision based on the desired final arrangement of substituents and the need to manage the reactivity of the aromatic ring throughout the synthetic pathway. libretexts.org
Regioselective Synthesis of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene
Achieving the specific 1,2,4,5-substitution pattern of this compound is a complex task that requires precise control over directing effects. As no direct, established synthesis is readily available in the literature, a plausible synthetic route must be designed by applying fundamental principles of organic chemistry. A retrosynthetic analysis suggests that the synthesis would likely proceed by the sequential introduction of the substituents onto a simpler starting material, with the final step potentially being the introduction of the iodine atom.
Control of Substituent Directing Effects in Aromatic Systems
The regiochemical outcome of electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the ring. These groups can be classified by their influence on the ring's reactivity (activating or deactivating) and by the position to which they direct incoming electrophiles (ortho/para or meta). libretexts.orgmasterorganicchemistry.com
The substituents relevant to the target molecule exhibit the following effects:
Halogens (-F, -Cl, -I): All halogens are deactivating yet ortho, para-directing. masterorganicchemistry.com Their high electronegativity withdraws electron density from the ring inductively, making it less nucleophilic and thus less reactive (deactivating). libretexts.org However, they possess lone pairs of electrons that can be donated to the ring through resonance, which stabilizes the carbocation intermediate when attack occurs at the ortho and para positions. libretexts.org This resonance effect is what directs the substitution to these positions.
Nitro Group (-NO2): The nitro group is a powerful deactivating and meta-directing group. masterorganicchemistry.com It strongly withdraws electron density from the ring through both inductive and resonance effects, significantly reducing the ring's reactivity. libretexts.org The resonance structures show that the ortho and para positions become particularly electron-poor, leaving the meta position as the least deactivated and therefore the most likely site for electrophilic attack. youtube.com
| Substituent | Reactivity Effect | Directing Effect | Dominant Electronic Influence |
|---|---|---|---|
| -F, -Cl, -I | Deactivating | Ortho, Para | Inductive Withdrawal (deactivating) & Resonance Donation (directing) |
| -NO₂ | Strongly Deactivating | Meta | Inductive & Resonance Withdrawal |
In a polysubstituted ring, the directing effects of all groups must be considered. Often, the most powerfully activating group dictates the position of the next substitution. youtube.com When directing effects are in conflict, mixtures of isomers are common. libretexts.org
Challenges in Achieving Polysubstitution with Distinct Halogens
The synthesis of a molecule with four different substituents, including three distinct halogens, presents several significant hurdles:
Cumulative Deactivation: The presence of three deactivating halogen atoms and one strongly deactivating nitro group makes the aromatic ring extremely electron-poor. Each successive electrophilic substitution reaction becomes progressively more difficult, requiring increasingly harsh conditions which can lead to side reactions and decomposition. libretexts.org
Regiochemical Control: With multiple ortho, para-directors and a meta-director on the ring, predicting the site of the next substitution can be complex. The directing groups may reinforce each other, directing an incoming electrophile to a single desired position, or they may conflict, leading to the formation of multiple isomers that are difficult to separate. youtube.com
Steric Hindrance: As the benzene ring becomes more crowded with substituents, steric hindrance can play a major role. khanacademy.org Bulky groups may block access to adjacent (ortho) positions, favoring substitution at less hindered sites, which may not be the electronically preferred position.
Reagent Compatibility: The reaction conditions required for one transformation must be compatible with the functional groups already present. For instance, the strongly acidic conditions of nitration or the harsh conditions required to halogenate a deactivated ring could potentially cause an unwanted reaction with another substituent. fiveable.me
A plausible synthetic approach to this compound could start with 1-chloro-3-fluorobenzene. Nitration of this starting material would be directed by both the chloro and fluoro groups to positions ortho and para to them. The position that is ortho to chlorine and para to fluorine is the same, making the formation of 1-chloro-5-fluoro-2-nitrobenzene a likely, though not exclusive, product. The final step would be the iodination of this intermediate. In this trisubstituted system, the chloro group (ortho, para-director), the fluoro group (ortho, para-director), and the nitro group (meta-director) all direct the incoming electrophile to the same available position (position 4), a rare case of reinforcing regiochemistry that could, in principle, lead to the desired product.
Novel Synthetic Strategies and Methodological Advancements
Modern organic synthesis has sought to overcome the limitations of classical methods, focusing on milder conditions, higher selectivity, and greater functional group tolerance.
For electrophilic fluorination , the development of N-F reagents like Selectfluor® has been a major advance, providing a safe and effective source of electrophilic fluorine for a wide range of substrates, including electron-rich arenes. researchgate.net
For electrophilic iodination , classical methods using I2 and an oxidant are often unselective. Newer methods employ reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in conjunction with catalysts. organic-chemistry.orgorganic-chemistry.org The use of Brønsted or Lewis acids can activate the iodinating agent. organic-chemistry.org Recent research has also explored organocatalytic approaches, using thioureas, for instance, to mediate a mild and selective transfer of iodine to aromatic compounds. organic-chemistry.org Furthermore, the use of silver sulfonate salts with molecular iodine has been shown to generate highly reactive sulfonyl hypoiodite (B1233010) species in situ, enabling the iodination of even complex and electron-deficient arenes. acs.org
Recent advances in nitration and halogenation also include the use of novel solvent systems. For example, hexafluoroisopropanol (HFIP) has been shown to be a highly effective medium for electrophilic aromatic substitutions, including nitration and halogenations with N-halosuccinimides, often providing improved selectivity under milder conditions. youtube.com Electrochemical methods are also emerging as a powerful tool, offering an alternative way to generate reactive electrophiles under controlled conditions. youtube.com These advanced methodologies offer promising avenues for tackling complex synthetic challenges like the preparation of polysubstituted aromatic compounds.
Decarboxylative Halogenation in Iodination Procedures
Decarboxylative halogenation presents a valuable strategy for the introduction of a halogen atom onto an aromatic ring by replacing a carboxylic acid group. This method is particularly useful for the synthesis of aryl iodides. The reaction typically proceeds via the formation of an aryl radical intermediate, which is then trapped by an iodine source.
Research into microwave-assisted, silver-catalyzed decarboxylative iodination of various aromatic carboxylic acids has demonstrated the viability of this approach for substrates bearing electron-withdrawing groups like the nitro group. nih.govmdpi.com A general procedure for such a transformation involves heating the aromatic carboxylic acid with a catalytic amount of a silver salt, such as silver(I) carbonate, in the presence of an oxidant like potassium persulfate (K₂S₂O₈) and an iodine source. nih.gov The use of microwave irradiation can significantly accelerate the reaction. nih.govmdpi.com
A proposed reaction scheme based on these analogous methods is presented below:
Starting Material: 2-chloro-4-fluoro-5-nitrobenzoic acid Reagents:
Silver(I) carbonate (Ag₂CO₃) - Catalyst
Potassium persulfate (K₂S₂O₈) - Oxidant
Iodine (I₂) - Iodine source
Acetonitrile (CH₃CN) - Solvent Conditions: Microwave irradiation, elevated temperature (e.g., 130 °C) nih.gov
The following interactive data table summarizes typical reaction parameters derived from studies on similar substrates. nih.govmdpi.com
| Parameter | Value | Reference |
| Catalyst | Silver(I) carbonate (25 mol %) | nih.gov |
| Oxidant | Potassium persulfate (2.0 equiv.) | nih.gov |
| Iodine Source | Iodine (2.0 equiv.) | nih.gov |
| Base | Sodium carbonate (2.0 equiv.) | nih.gov |
| Solvent | Acetonitrile | nih.govmdpi.com |
| Temperature | 130 °C (Microwave) | nih.gov |
| Reaction Time | 45 min | nih.gov |
It is important to note that the efficiency of the decarboxylation can be influenced by the pKa of the starting carboxylic acid, with lower pKa values sometimes leading to better yields. mdpi.com
Catalyst Systems for Selective Halogenation and Nitration
The synthesis of this compound can also be envisioned through a pathway involving the selective halogenation and nitration of a suitable precursor. The regiochemical outcome of these electrophilic aromatic substitution reactions is critically dependent on the directing effects of the substituents already present on the aromatic ring and the catalyst system employed.
Selective Halogenation (Iodination):
The direct iodination of an aromatic ring that is already substituted with a chloro, fluoro, and nitro group, such as 1-chloro-5-fluoro-2-nitrobenzene, would require careful selection of a catalyst system to achieve the desired regioselectivity. Generally, direct iodination of aromatic compounds is less facile than bromination or chlorination and often requires an oxidizing agent to generate a more potent electrophilic iodine species. nih.gov
Selective Nitration:
Alternatively, a synthetic approach could involve the nitration of a dihalo-iodobenzene precursor. The directing effects of the existing halogen substituents would play a crucial role in determining the position of the incoming nitro group. Halogens are generally ortho-, para-directing deactivators. In a molecule like 1-chloro-3-fluoro-4-iodobenzene, the position of nitration would be influenced by the combined directing effects of all three halogens.
Research on the nitration of substituted aromatic compounds has shown that the choice of nitrating agent and reaction conditions can influence the selectivity. A common nitrating mixture is a combination of concentrated nitric acid and sulfuric acid. nih.gov More specialized catalyst systems have also been developed for selective nitration. For instance, bismuth subnitrate in the presence of thionyl chloride has been reported as a mild and selective method for the nitration of various aromatic compounds, including those with halogen substituents. nih.gov
The following table outlines catalyst systems that are generally applicable to selective halogenation and nitration reactions of aromatic compounds.
| Reaction | Catalyst/Reagent System | Function | Reference |
| Iodination | Iodine (I₂) with an oxidizing agent (e.g., H₂O₂, CuCl₂) | Generates a more electrophilic iodine species | nih.gov |
| Nitration | Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | Generates the nitronium ion (NO₂⁺) electrophile | nih.gov |
| Nitration | Bismuth subnitrate and Thionyl chloride | Mild and selective nitrating agent | nih.gov |
The successful synthesis of this compound via these routes would necessitate careful optimization of reaction conditions and catalyst selection to control the regioselectivity of the halogenation and nitration steps.
Reaction Mechanisms and Reactivity Profile of 1 Chloro 5 Fluoro 4 Iodo 2 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings. masterorganicchemistry.com The mechanism involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve a backside attack, which is sterically hindered by the benzene (B151609) ring. wikipedia.org
Role of Electron-Withdrawing Nitro Group Activation
The presence of a nitro (-NO2) group is crucial for the activation of the aromatic ring towards nucleophilic attack in 1-chloro-5-fluoro-4-iodo-2-nitrobenzene. wikipedia.org Electron-withdrawing groups, such as nitro, cyano, or acyl groups, enhance the electrophilicity of the aromatic ring, making it more susceptible to reaction with nucleophiles. wikipedia.orgnumberanalytics.com
The nitro group activates the ring by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance. wikipedia.orgaskfilo.com This stabilization is most effective when the nitro group is positioned ortho or para to the leaving group, as this allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group. masterorganicchemistry.comaskfilo.com In the case of this compound, the nitro group is ortho to the chlorine atom and meta to the fluorine and iodine atoms, significantly influencing the regioselectivity of nucleophilic attack.
Meisenheimer Complex Formation and Characterization
The key intermediate in an SNAr reaction is the Meisenheimer complex, a negatively charged species formed from the addition of a nucleophile to an electron-poor aromatic compound. mdpi.comwikipedia.org This complex is a 1:1 adduct between the arene and the nucleophile. wikipedia.org The formation of this intermediate involves the temporary loss of aromaticity in the ring as the carbon atom being attacked changes from sp2 to sp3 hybridization. libretexts.org
There are two main types of Meisenheimer complexes: the σH-complex, where the nucleophile attacks a non-substituted carbon, and the σX-complex (or ipso-complex), where the attack occurs at a carbon bearing a leaving group. mdpi.com In the context of this compound, the formation of a σX-complex is the productive pathway for substitution.
Concerted vs. Stepwise SNAr Mechanisms in Polyhalogenated Systems
The traditional view of the SNAr mechanism is a two-step process involving the formation of a discrete Meisenheimer intermediate. researchgate.net However, recent studies have provided evidence for concerted mechanisms in certain SNAr reactions. stackexchange.comscispace.com The distinction between a stepwise and a concerted pathway often depends on the stability of the Meisenheimer complex. researchgate.net
Stepwise Mechanism: This is the classic textbook mechanism where the Meisenheimer complex is a true intermediate with a finite lifetime. This pathway is favored when the intermediate is highly stabilized, for instance, by multiple electron-withdrawing groups or when a poor leaving group is present, which slows down the elimination step. researchgate.netstackexchange.com Reactions involving fluoride (B91410) as a leaving group often favor a stepwise mechanism. nih.gov
Concerted Mechanism: In this mechanism, the Meisenheimer complex represents a transition state rather than an intermediate. stackexchange.com Bond formation with the nucleophile and bond breaking with the leaving group occur in a single, concerted step. This pathway is more likely when the Meisenheimer complex is less stable, which can be the case with better leaving groups (like chloride or bromide) and less electron-deficient aromatic rings. researchgate.netstackexchange.com
For polyhalogenated systems like this compound, the specific mechanism can be influenced by the identity of the leaving group and the reaction conditions. While fluoride often proceeds stepwise, chloride and bromide are more inclined to react via a concerted pathway. stackexchange.com
Influence of Halogen Identity on Leaving Group Ability and Reaction Kinetics (F vs. Cl vs. I)
A distinctive feature of SNAr reactions is the unusual order of leaving group ability for halogens, which is typically F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend observed in SN2 reactions, where iodide is the best leaving group. quora.comlibretexts.org
The C-F bond is the strongest among the carbon-halogen bonds, which would make it a poor leaving group if bond cleavage were the rate-limiting step. nih.gov However, since the rearomatization of the ring after the loss of the leaving group is a faster process, the strength of the C-X bond is less critical. wikipedia.org
| Halogen | Electronegativity | C-X Bond Strength | Leaving Group Ability in SNAr | Leaving Group Ability in SN2 |
| F | 3.98 | Strongest | Best | Poorest |
| Cl | 3.16 | Intermediate | Good | Good |
| Br | 2.96 | Intermediate | Good | Better |
| I | 2.66 | Weakest | Poorest | Best |
Factors such as the solvent can also influence the leaving group ability. Protic solvents, through hydrogen bonding, can stabilize the transition state when fluoride is the leaving group, further accelerating the reaction. nih.gov
Regioselectivity in SNAr Reactions of this compound and Analogues
Regioselectivity in SNAr reactions is determined by the positions of the activating groups relative to the potential leaving groups. numberanalytics.com In this compound, the nitro group is positioned to activate the ortho (chloro) and para (iodo) positions.
The relative reactivity of the different halogens as leaving groups (F > Cl > I) would suggest that substitution of fluorine is most favorable. However, the position of the activating nitro group is paramount. The nitro group at C2 strongly activates the C1 (chloro) and C4 (iodo) positions through resonance stabilization of the corresponding Meisenheimer complexes. The C5 position (fluoro) is meta to the nitro group and is therefore not significantly activated.
Therefore, nucleophilic attack will preferentially occur at the positions ortho and para to the nitro group. Between the chlorine at C1 and the iodine at C4, the greater electronegativity of chlorine would typically favor attack at C1. However, other factors such as the nature of the nucleophile and specific reaction conditions can influence the final product distribution. numberanalytics.com Computational methods, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), can be employed to predict the most likely site of nucleophilic attack. wuxiapptec.com
Electrophilic Aromatic Substitution (EAS) Considerations
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.com However, for a molecule like this compound, the benzene ring is severely deactivated towards electrophilic attack.
The nitro group is a very strong deactivating group and a meta-director for EAS. msu.edu Halogens are also deactivating groups, although they are ortho, para-directors. msu.edu The combined effect of one strongly deactivating nitro group and three deactivating halogen substituents makes the aromatic ring extremely electron-poor and thus highly unreactive towards electrophiles. youtube.com Forcing an EAS reaction on such a deactivated ring would require extremely harsh conditions, and the substitution would be directed to the positions meta to the nitro group (C3 and C5).
Deactivation Effects of Halogens and Nitro Group
The benzene ring of this compound is strongly deactivated towards electrophilic aromatic substitution. This deactivation arises from the potent electron-withdrawing nature of the attached functional groups. Both the halogens (F, Cl, I) and the nitro group pull electron density away from the aromatic π-system, making it less nucleophilic and therefore less reactive towards electrophiles. assets-servd.host
The deactivating effects can be attributed to two primary electronic phenomena: the inductive effect and the resonance effect.
Inductive Effect (-I): All four substituents are more electronegative than carbon, exerting a strong electron-withdrawing inductive effect. This effect polarizes the sigma bonds, pulling electron density out of the ring. The nitro group has a particularly powerful -I effect.
Resonance Effect (-R): The nitro group exhibits a strong electron-withdrawing resonance effect, delocalizing the ring's π-electrons onto the oxygen atoms of the nitro group. This significantly reduces the electron density at the ortho and para positions relative to the nitro group. assets-servd.host Halogens, conversely, have a lone pair of electrons that can be donated into the ring through a +R effect, but this effect is weak and, in the case of F, Cl, and Br, is significantly outweighed by their strong -I effect. assets-servd.host
The combined influence of these groups makes the aromatic ring exceptionally electron-poor and thus highly resistant to attack by electrophiles.
| -I | Withdrawing (-I) | Weakly donating (+R) | Deactivation |
Strategies for Further Electrophilic Functionalization
Given the profound deactivation of the aromatic ring, inducing further electrophilic functionalization on this compound is a significant chemical challenge. Standard electrophilic aromatic substitution conditions are typically ineffective. Overcoming this high activation barrier requires the use of aggressive reaction conditions and highly reactive electrophilic reagents.
Strategies to achieve functionalization on such electron-deficient arenes often involve:
Harsh Reaction Conditions: Employing high temperatures and pressures to provide the necessary activation energy for the reaction to proceed.
Strong Lewis Acid Catalysis: Using powerful Lewis acids to generate highly potent electrophiles capable of attacking the deactivated ring.
Superacidic Media: Performing reactions in superacids, such as trifluoromethanesulfonic acid, can enhance the electrophilicity of the attacking species.
Research into the electrophilic halogenation of arenes bearing electron-withdrawing groups has highlighted the necessity for specialized catalytic systems to achieve successful transformations under milder conditions. acs.org These advanced methods are crucial for the synthesis of more complex, poly-functionalized aromatic compounds derived from deactivated substrates. researchgate.net
Cross-Coupling Reactions Involving the Iodine Moiety
While the aromatic ring itself is unreactive towards electrophiles, the carbon-halogen bonds of this compound provide versatile handles for synthetic modification via cross-coupling reactions. The carbon-iodine bond is particularly important due to its high reactivity in these transformations.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.org For aryl halides like this compound, these reactions typically proceed through a catalytic cycle involving a palladium(0) species. The key initial step is the oxidative addition of the aryl halide to the Pd(0) center, forming an organopalladium(II) complex. nobelprize.org
The reactivity of the carbon-halogen bond in this crucial step is highly dependent on the halogen, following the general trend: C–I > C–Br > C–Cl >> C–F. nih.gov The C-I bond is the weakest and most polarizable, making aryl iodides the most reactive substrates for oxidative addition.
Common palladium-catalyzed strategies applicable to the iodine moiety include:
Suzuki Coupling: Reaction with an organoboron reagent. nobelprize.org
Sonogashira Coupling: Reaction with a terminal alkyne. nih.gov
Heck Coupling: Reaction with an alkene. nobelprize.org
Buchwald-Hartwig Amination: Reaction with an amine.
Stille Coupling: Reaction with an organotin reagent.
These reactions allow for the selective introduction of a wide variety of functional groups at the position of the iodine atom, leveraging the high reactivity of the C-I bond. mdpi.com
Site-Selective Cross-Coupling in Polyhalogenated Arenes
The presence of multiple, different halogen atoms on the same aromatic ring allows for site-selective cross-coupling reactions. This selectivity is governed by the significant differences in the bond dissociation energies (BDEs) of the carbon-halogen bonds, which directly correlates with their reactivity in the oxidative addition step of the catalytic cycle. nih.gov
The established reactivity hierarchy (C–I > C–Br > C–Cl > C–F) is the foundation for achieving site-selectivity. nih.gov In this compound, the C-I bond will react preferentially under palladium catalysis, leaving the more stable C-Cl and C-F bonds untouched. This chemoselectivity enables the stepwise functionalization of the molecule. A coupling partner can be introduced at the iodine position under relatively mild conditions. Subsequently, a different functional group could potentially be introduced at the chlorine position by employing more forcing reaction conditions (e.g., higher temperatures, different ligands) that are sufficient to cleave the stronger C-Cl bond, while the C-F bond typically remains inert to these conditions. This powerful strategy allows for the controlled and predictable synthesis of highly substituted, complex aromatic structures from readily available polyhalogenated precursors. nih.govacs.org
Table 2: Average Bond Dissociation Energies (BDE) for Carbon-Halogen Bonds in Aryl Halides
| Bond | Average BDE (kJ/mol) | Relative Reactivity in Oxidative Addition |
|---|---|---|
| C-F | ~535 | Lowest |
| C-Cl | ~420 | Low |
| C-Br | ~355 | High |
| C-I | ~295 | Highest |
Theoretical and Computational Investigations of 1 Chloro 5 Fluoro 4 Iodo 2 Nitrobenzene
Quantum Chemical Approaches for Electronic Structure Analysis
Quantum chemical methods are fundamental to analyzing the electronic characteristics of a molecule. These approaches provide a detailed picture of electron distribution and orbital energies, which are key determinants of chemical behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It provides a balance between accuracy and computational cost, making it suitable for analyzing complex systems. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |
|---|---|---|---|---|
| 3-Chloro-4-fluoronitrobenzene | -8.5 | -2.0 | 6.5 | DFT/B3LYP |
| 1-Chloro-2,4-dinitrobenzene (B32670) | -9.2 | -3.1 | 6.1 | DFT/B3LYP/6-311+G** |
| 5-Fluoro-4-nitro-o-toluidine | -6.8 | -1.9 | 4.9 | DFT |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable sites for nucleophilic attack.
In substituted nitrobenzenes, the nitro group, being strongly electron-withdrawing, creates a significant region of positive potential on the aromatic ring, particularly at the positions ortho and para to it. The halogen substituents also influence the MEP through their inductive and resonance effects. For 1-chloro-5-fluoro-4-iodo-2-nitrobenzene, an MEP analysis would likely show a large positive potential around the carbon atoms of the benzene (B151609) ring, making them susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The areas around the oxygen atoms of the nitro group would exhibit strong negative potential, indicating their role as sites for electrophilic or hydrogen-bonding interactions.
Computational Prediction of Reaction Mechanisms and Energy Profiles
Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the energies of reactants, products, and intermediate transition states.
Understanding a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Computational methods, particularly DFT, are used to locate and characterize the geometry of transition states and calculate their energies.
For reactions involving halogenated nitrobenzenes, such as nucleophilic aromatic substitution, computational models can map the entire energy profile. This involves calculating the energy of the initial reactants, the Meisenheimer intermediate (a key intermediate in SNAr reactions), the transition state leading to its formation, and the final products. researchgate.net These calculations help determine which halogen is more likely to be displaced and how the electronic effects of the other substituents influence the activation energy.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties and reaction energies in a more realistic environment.
In the context of SNAr reactions of compounds like this compound, the solvent can stabilize charged species like the nucleophile and the Meisenheimer intermediate. researchgate.net Computational studies incorporating solvation effects can predict how the reaction profile changes in different solvents (e.g., polar vs. non-polar), providing crucial information for optimizing reaction conditions.
Regioselectivity Prediction Models
Regioselectivity refers to the preference for a reaction to occur at one position over another. In a molecule like this compound, a nucleophile could potentially attack the carbon atom bonded to the chlorine, fluorine, or iodine. Computational models are essential for predicting the outcome of such competitive reactions. rsc.org
Predictive models for regioselectivity often rely on analyzing the activation energies for the different possible reaction pathways. By calculating the energy barriers for the displacement of each halogen, it is possible to determine the most kinetically favorable product. These models can also incorporate factors such as steric hindrance and the stability of the resulting intermediates. The development of machine learning models, trained on large datasets of known reactions, is also becoming a powerful tool for predicting the regioselectivity of complex organic reactions. rsc.org
Correlation of Calculated NMR Chemical Shifts with Substitution Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry. The chemical shifts of atomic nuclei are exquisitely sensitive to their local electronic environment, which is, in turn, dictated by the pattern of substituents on the aromatic ring. Computational methods, particularly Density Functional Theory (DFT), have become increasingly adept at predicting NMR chemical shifts with a high degree of accuracy. nih.govivanmr.comuni-bonn.de For a molecule like this compound, DFT calculations can provide a theoretical NMR spectrum, which is invaluable for confirming its structure and assigning signals in an experimental spectrum.
The process typically involves optimizing the molecule's geometry at a given level of theory and then calculating the nuclear shielding constants, often using the Gauge-Including Atomic Orbital (GIAO) method. ruc.dk These shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The true power of this approach lies in the ability to correlate the calculated shifts with the electronic effects of the substituents. The chloro, fluoro, iodo, and nitro groups each exert distinct inductive and resonance effects, which collectively determine the electron density at each position on the benzene ring. By systematically calculating the ¹³C and ¹H NMR chemical shifts, a quantitative relationship between substitution and spectral parameters can be established.
For instance, the carbon atom directly attached to the electron-withdrawing nitro group (C-2) is expected to be significantly deshielded, resulting in a downfield chemical shift. Conversely, the positions influenced by the lone pairs of the halogen substituents might experience more complex shielding effects. The interplay of the ortho-directing halogens and the meta-directing nitro group creates a unique electronic landscape that is reflected in the NMR spectrum.
Empirical correlations, such as those derived from Hammett parameters, can be used to analyze the transmission of electronic effects from the substituents to the NMR-active nuclei. nih.govacs.org While Hammett constants are traditionally determined experimentally, computational methods can be used to derive analogous electronic descriptors and correlate them with calculated chemical shifts. This allows for a detailed dissection of how the inductive and resonance contributions of the chloro, fluoro, iodo, and nitro groups influence the chemical shift of each specific nucleus in the ring. nih.govsemanticscholar.org
To illustrate the expected trends, a hypothetical table of calculated ¹³C NMR chemical shifts for this compound is presented below. The values are predicted based on the known electronic effects of the substituents.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Rationale for Chemical Shift |
| C-1 | 125.0 | Attached to chlorine; moderate deshielding. |
| C-2 | 148.5 | Attached to the strongly electron-withdrawing nitro group; significant deshielding. |
| C-3 | 122.3 | Influenced by the adjacent nitro and iodo groups. |
| C-4 | 95.0 | Attached to iodine; subject to the heavy atom effect and deshielding. |
| C-5 | 160.0 (d, ¹JCF ≈ 250 Hz) | Attached to fluorine, the most electronegative halogen; strong deshielding and characteristic C-F coupling. |
| C-6 | 115.8 (d, ²JCF ≈ 20 Hz) | Ortho to fluorine; shows smaller C-F coupling. |
This is an interactive data table. The values are hypothetical and for illustrative purposes.
Meisenheimer Complex Stability Analysis for SNAr Regioselectivity
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups like the nitro group in this compound. The regioselectivity of SNAr reactions—that is, which leaving group is replaced by an incoming nucleophile—is determined by the relative stability of the intermediate Meisenheimer complexes. nih.gov Computational chemistry provides a robust framework for analyzing the stability of these intermediates and thus predicting the outcome of the reaction. researchgate.netnih.gov
In this compound, a nucleophile can potentially attack the carbon atoms bearing the chlorine, fluorine, or iodine. The SNAr reaction proceeds via a two-step mechanism involving the formation of a negatively charged intermediate, the Meisenheimer complex. The rate-determining step is typically the formation of this complex, and its stability is a crucial factor. The more stable the Meisenheimer complex, the lower the activation energy for its formation, and the faster the reaction at that position.
The stability of the Meisenheimer complex is influenced by several factors:
The Electronegativity of the Leaving Group: More electronegative halogens can stabilize the intermediate to some extent through their inductive effect.
The Ability of the Leaving Group to be Displaced: The C-F bond is the strongest and the C-I bond is the weakest among the carbon-halogen bonds.
The Position of the Electron-Withdrawing Group: The nitro group is essential for stabilizing the negative charge of the Meisenheimer complex through resonance and induction. The most effective stabilization occurs when the negative charge can be delocalized onto the nitro group, which happens when the nucleophile attacks at positions ortho or para to the nitro group.
In the case of this compound, the chlorine and fluorine are ortho and para to the nitro group, respectively, while the iodine is meta. Therefore, nucleophilic attack at C-1 (displacing chloride) and C-5 (displacing fluoride) would lead to more stabilized Meisenheimer complexes compared to attack at C-4 (displacing iodide).
Computational methods, such as DFT, can be used to calculate the energies of the different possible Meisenheimer complexes. By comparing these energies, one can predict the most likely site of nucleophilic attack. A hypothetical analysis of the relative energies of the Meisenheimer complexes formed from the reaction of this compound with a generic nucleophile (Nu⁻) is presented in the table below.
| Site of Nucleophilic Attack | Leaving Group | Relative Energy of Meisenheimer Complex (kcal/mol) | Predicted Regioselectivity |
| C-1 | Chlorine | -5.2 | Favorable |
| C-4 | Iodine | +2.5 | Unfavorable |
| C-5 | Fluorine | 0.0 | Most Favorable |
This is an interactive data table. The values are hypothetical and for illustrative purposes, with the most stable complex set to a relative energy of 0.0 kcal/mol.
The hypothetical data suggest that attack at C-5, leading to the displacement of the fluoride (B91410), would be the most favorable pathway due to the formation of the most stable Meisenheimer intermediate. This is a common trend in SNAr reactions where the high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens, despite the strength of the C-F bond.
Automated Computational Tools for Regioselective Synthesis Planning
The synthesis of a complex, polysubstituted molecule like this compound requires careful strategic planning to ensure the correct regiochemistry of the substituents. In recent years, automated computational tools, often leveraging artificial intelligence and machine learning, have emerged as powerful aids in retrosynthetic analysis and reaction prediction. wikipedia.orgrsc.org These tools can navigate the vast landscape of possible synthetic routes to identify efficient and regioselective pathways. nih.govacs.org
For a target molecule such as this compound, these computational platforms can be employed in several ways:
Retrosynthesis Prediction: Software such as SYNTHIA™, AiZynthFinder, and ChemAIRS can propose retrosynthetic disconnections based on vast databases of known chemical reactions. wikipedia.orgsynthiaonline.com For the target molecule, the software might suggest routes starting from simpler, commercially available precursors, prioritizing reactions known for their high regioselectivity, such as directed ortho-metalation, Sandmeyer reactions, or regioselective nitration and halogenation reactions.
Reaction Outcome Prediction: Once a potential synthetic step is proposed, other computational tools can predict its outcome, including the major product, yield, and potential side products. These predictions are often based on machine learning models trained on large datasets of chemical reactions. nih.govibm.com This is particularly valuable for predicting the regioselectivity of electrophilic aromatic substitution or nucleophilic aromatic substitution steps in the synthesis. For instance, if a synthetic plan involves the nitration of a dihalo-iodobenzene precursor, a predictive model could assess the directing effects of the existing halogens to determine the most likely position for the nitro group to be installed.
Feasibility Scoring: Many modern synthesis planning tools provide a "feasibility score" for proposed routes, taking into account factors like the cost and availability of starting materials, the number of steps, and the predicted yield of each step. nih.gov This allows the synthetic chemist to compare different potential routes computationally before committing to laboratory work.
The application of these automated tools to the synthesis of this compound would involve inputting the target structure and allowing the software to generate a series of potential synthetic pathways. The chemist can then review these suggestions, using their own expertise to evaluate the practicality of the proposed reactions and conditions. This synergy between human intuition and computational power can significantly accelerate the process of designing a successful and regioselective synthesis. innovations-report.comrsc.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of polyhalogenated aromatic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional (1D) NMR spectroscopy, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) techniques, offers fundamental insights into the structure of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two non-equivalent hydrogen atoms on the benzene (B151609) ring. libretexts.orglibretexts.org The chemical shifts of these protons are influenced by the electronic effects of the adjacent nitro, chloro, fluoro, and iodo substituents. The proton ortho to the strongly electron-withdrawing nitro group would likely appear at a lower field (higher ppm). The coupling between these two adjacent protons would result in each signal appearing as a doublet.
¹³C NMR: Due to the lack of symmetry in the molecule, the ¹³C NMR spectrum is predicted to display six unique signals, one for each carbon atom in the benzene ring. researchgate.net These signals typically appear in the 120-150 ppm range for aromatic carbons. libretexts.orglibretexts.org The carbons directly bonded to the electronegative halogen and nitro groups will exhibit distinct chemical shifts, aiding in the complete assignment of the carbon skeleton.
¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the fluorine atom. For this compound, a single signal is expected. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and can be influenced by the nature of the other substituents on the ring.
Table 1: Predicted 1D NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| ¹H | 7.5 - 8.0 | Doublet (d) | 8-9 Hz | H-3 (ortho to NO₂) |
| ¹H | 7.0 - 7.5 | Doublet (d) | 8-9 Hz | H-6 |
| ¹³C | 145 - 155 | Singlet | - | C-2 (C-NO₂) |
| ¹³C | 135 - 145 | Singlet | - | C-5 (C-F) |
| ¹³C | 125 - 135 | Singlet | - | C-1 (C-Cl) |
| ¹³C | 120 - 130 | Singlet | - | C-3 (C-H) |
| ¹³C | 115 - 125 | Singlet | - | C-6 (C-H) |
| ¹³C | 90 - 100 | Singlet | - | C-4 (C-I) |
| ¹⁹F | -100 to -120 | Singlet | - | C5-F |
Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.eduemerypharma.com For this compound, a cross-peak between the two aromatic proton signals would confirm their adjacent positions on the ring. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.comyoutube.com It would show two cross-peaks, definitively linking each of the two proton signals to its corresponding carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range connectivity, showing correlations between protons and carbons over two to four bonds. youtube.comyoutube.com This technique would be instrumental in confirming the substitution pattern by showing correlations from the ring protons to the quaternary carbons bonded to the chloro, fluoro, iodo, and nitro groups. For example, the proton at the H-6 position would be expected to show a correlation to the carbon bearing the iodine (C-4) and the carbon bearing the chlorine (C-1).
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between nuclei that are close to each other, regardless of whether they are connected by bonds. numberanalytics.com In this molecule, NOESY could confirm the substitution pattern by showing a correlation between the fluorine atom and the adjacent proton at H-6, and between the chloro substituent and the proton at H-6.
Isotopic labeling involves the synthesis of a compound with an enriched concentration of a specific isotope, such as ¹³C, ¹⁵N, or ²H. While no specific isotopic labeling studies for this compound are prominently documented, this methodology is a powerful tool in organic chemistry. Synthesizing the title compound with a ¹⁵N-labeled nitro group, for example, would allow for ¹H-¹⁵N or ¹³C-¹⁵N HMBC experiments to unambiguously assign correlations involving the nitro-substituted carbon. Similarly, ¹³C labeling at a specific position could help elucidate reaction mechanisms during its synthesis or definitively assign complex ¹³C NMR spectra.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound, HRMS would be used to confirm the molecular formula C₆H₂ClFINO₂. The calculated exact mass can be compared to the experimentally measured mass to provide strong evidence for the compound's identity. The presence of chlorine, with its characteristic isotopic distribution (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+2 peak, further corroborating the presence of a chlorine atom.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Isotope | Calculated Exact Mass (Da) | Relative Abundance (%) |
| C₆H₂³⁵ClFINO₂ | [M]⁺ | 328.8834 | 100.0 |
| C₆H₂³⁷ClFINO₂ | [M+2]⁺ | 330.8805 | ~32.0 |
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected and fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing the molecule's fragmentation pathways. researchgate.net For halogenated nitroaromatic compounds, fragmentation often involves the loss of the nitro group or halogen atoms. bohrium.comnih.gov
Common fragmentation pathways for nitroaromatic compounds include the loss of •NO₂ (46 Da) and •NO (30 Da). miamioh.edunih.gov Halogenated compounds can undergo fragmentation through the loss of the halogen radical (•Cl, •F, or •I) or through the elimination of HX (HCl, HF, or HI). bohrium.com The analysis of these fragmentation patterns in the MS/MS spectrum of this compound would provide conclusive evidence for the presence and connectivity of the various substituents on the aromatic ring.
Table 3: Predicted MS/MS Fragmentation for the [M]⁺ Ion of this compound
| Precursor Ion (m/z) | Neutral Loss | Fragment Formula | Predicted Fragment (m/z) |
| 328.88 | •NO₂ | [C₆H₂ClFI]⁺ | 282.88 |
| 328.88 | •I | [C₆H₂ClFNO₂]⁺ | 201.97 |
| 328.88 | •NO | [C₆H₂ClFINO]⁺ | 298.88 |
| 282.88 | •Cl | [C₆H₂FI]⁺ | 247.92 |
| 201.97 | •NO₂ | [C₆H₂ClF]⁺ | 155.97 |
Scientific Data Unvailable for "this compound"
Following a comprehensive search of available scientific literature and chemical databases, no specific experimental or computational data has been found for the compound This compound . Consequently, it is not possible to provide an article on the advanced spectroscopic and structural elucidation of this specific molecule as requested.
The performed searches for methodologies such as computational prediction of fragmentation chemistry and X-ray crystallography for determining molecular geometry, conformation, and intermolecular interactions yielded no results for this particular compound. Scientific inquiry relies on published, peer-reviewed data, and in this instance, the academic record appears to contain no studies focused on "this compound."
While information exists for structurally related compounds, such as other halogenated nitrobenzenes, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other molecules. Extrapolating findings from different chemical entities would be scientifically unsound and would not accurately represent the unique properties of the requested compound.
Therefore, the sections on , including subsections on Computational Prediction of Fragmentation Chemistry, X-ray Crystallography for Solid-State Molecular Architecture, Methodologies for Determining Molecular Geometry and Conformation, and Analysis of Intermolecular Interactions in Crystal Lattices, cannot be completed.
Role of 1 Chloro 5 Fluoro 4 Iodo 2 Nitrobenzene As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of multiple reactive sites on the benzene (B151609) ring of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene makes it an important starting material for the construction of intricate molecular architectures. The electron-deficient nature of the aromatic ring, caused by the nitro group, activates the halogen substituents towards nucleophilic substitution, while the iodo group is particularly amenable to transition-metal-catalyzed cross-coupling reactions.
The presence of the strongly electron-withdrawing nitro group significantly activates the halogen atoms towards nucleophilic aromatic substitution (SNAr). The reactivity of the halogens in SNAr reactions generally follows the order F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex. Consequently, the fluorine atom in this compound is the most susceptible to displacement by a wide range of nucleophiles.
This selective reactivity allows for the sequential introduction of various functional groups. For instance, amines, alkoxides, and thiolates can readily displace the fluoride (B91410) ion to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This targeted functionalization is a key step in the synthesis of many pharmaceutical and agrochemical compounds. nbinno.com
Below is a representative table of nucleophilic aromatic substitution reactions on analogous nitroaromatic compounds:
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Piperidine | N-Aryl Piperidine | Aprotic Solvents | rsc.org |
| Pyrrolidine | N-Aryl Pyrrolidine | THF, various temperatures and pressures | researchgate.netresearchgate.net |
| Amines | N-Aryl Amines | Not specified | nih.gov |
This table illustrates the types of nucleophilic substitution reactions that are common for activated fluoro-nitroaromatic compounds, which are analogous to the expected reactivity of this compound.
The iodo substituent in this compound provides a reactive handle for the construction of polyaromatic systems through various palladium-catalyzed cross-coupling reactions. mdpi.comnobelprize.org Reactions such as the Suzuki, Heck, and Sonogashira couplings are powerful tools for forming new carbon-carbon bonds.
For example, a Suzuki coupling reaction with an arylboronic acid would replace the iodine atom with a new aryl group, leading to the formation of a biaryl structure. Similarly, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl moiety. nih.gov These reactions are fundamental in the synthesis of conjugated materials, organic light-emitting diodes (OLEDs), and other advanced materials.
The following table provides examples of palladium-catalyzed cross-coupling reactions on related iodo-nitroaromatic compounds:
| Coupling Reaction | Reactant | Catalyst | Product Type | Reference |
| Sonogashira | 1-Iodo-4-nitrobenzene, Phenylacetylene | Pd(OAc)₂, CuI | Diaryl Alkyne | nih.gov |
| Suzuki-Miyaura | Perfluoroarenes, Arylboronates | Pd(0)/PR₃ | Arylated Perfluoroarenes | mdpi.com |
This table showcases common palladium-catalyzed cross-coupling reactions involving iodo-aromatic compounds, demonstrating the potential synthetic pathways for integrating this compound into larger polyaromatic systems.
Utility in the Development of Advanced Chemical Intermediates
The ability to selectively functionalize this compound makes it a valuable precursor for the development of advanced chemical intermediates. These intermediates can then be used in the synthesis of a wide array of target molecules, including pharmaceuticals, agrochemicals, dyes, and pigments. nbinno.comnbinno.com
For instance, after a nucleophilic substitution at the fluoro position, the nitro group can be reduced to an amine. This newly formed amino group can then undergo a variety of reactions, such as diazotization followed by substitution, or condensation reactions to form heterocyclic systems like quinolines or phenothiazines. nih.govresearchgate.net The remaining chloro and iodo groups can be further functionalized in subsequent steps, allowing for a divergent synthetic strategy from a single starting material.
Strategies for Derivatization and Analogue Synthesis
The polysubstituted nature of this compound allows for diverse strategies for derivatization and the synthesis of analogues. By carefully choosing reaction conditions and the order of synthetic steps, a wide range of derivatives can be accessed.
A common strategy involves the initial selective reaction at one of the halogen positions, followed by modification of the nitro group, and subsequent reactions at the remaining halogen sites. For example, a nucleophilic substitution of the fluorine atom can be followed by the reduction of the nitro group to an amine. This amine can then direct further substitutions or participate in cyclization reactions. The chloro and iodo groups offer opportunities for further diversification through orthogonal reaction chemistries, such as palladium-catalyzed couplings at the iodo position and nucleophilic substitution or metal-catalyzed reactions at the chloro position. This modular approach is highly valuable in medicinal chemistry for the generation of compound libraries for drug discovery. nbinno.com
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. This paradigm shift is driven by the need to minimize environmental impact, reduce waste, and improve energy efficiency. In the context of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene, future research will likely focus on developing synthetic routes that align with the principles of green chemistry.
One promising avenue is the exploration of biocatalysis . The use of enzymes, such as nitroreductases, could offer a milder and more selective alternative to traditional nitration and halogenation reactions, which often rely on harsh reagents and conditions. Biocatalytic approaches have the potential to reduce the generation of hazardous byproducts and may proceed under ambient temperatures and pressures, thereby lowering energy consumption.
Another key area of development is the application of flow chemistry . Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for process automation and scalability. The synthesis of polyhalogenated nitroaromatics can be exothermic and may involve toxic reagents, making flow chemistry an attractive option for a safer and more controlled production process. Research in this area would focus on designing and optimizing continuous flow systems for the multi-step synthesis of this compound.
Furthermore, a focus on atom economy and the use of greener solvents and reagents will be crucial. This includes exploring alternative halogenating agents that are less toxic and produce less waste, as well as replacing traditional organic solvents with more environmentally benign options like ionic liquids or even water, where feasible.
| Research Focus | Potential Benefits |
| Biocatalysis | Increased selectivity, milder reaction conditions, reduced waste. |
| Flow Chemistry | Improved safety, better process control, enhanced scalability. |
| Green Reagents/Solvents | Reduced environmental impact, improved atom economy. |
Advanced Computational Approaches for Predictive Chemistry
The complexity of a molecule like this compound, with its multiple reactive sites, presents a significant challenge for predicting its behavior in chemical reactions. Advanced computational chemistry is emerging as a powerful tool to address this challenge, enabling the in silico prediction of reactivity, reaction pathways, and the properties of potential products.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or toxicity of derivatives of this compound. By correlating structural features with observed activities, QSAR can guide the design of new molecules with desired properties while minimizing undesirable effects.
Density Functional Theory (DFT) studies are invaluable for understanding the electronic structure and reactivity of the molecule. DFT calculations can be used to determine the relative reactivity of the different halogen atoms towards nucleophilic or cross-coupling reactions, predict the regioselectivity of further substitutions on the aromatic ring, and elucidate reaction mechanisms. This predictive power can significantly reduce the amount of trial-and-error experimentation required in the laboratory.
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize predictive chemistry. ML algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new transformations with increasing accuracy. For a molecule with multiple potential reaction sites like this compound, ML models could predict the most likely product under a given set of reaction conditions, thereby accelerating the discovery of new synthetic routes and novel compounds.
| Computational Approach | Application in Research |
| QSAR | Prediction of biological activity and toxicity of derivatives. |
| DFT | Elucidation of electronic structure, reactivity, and reaction mechanisms. |
| Machine Learning/AI | Prediction of reaction outcomes and optimization of reaction conditions. |
Exploration of Novel Reactivity Patterns for Further Functionalization
The presence of three different halogens (Cl, F, I) and a nitro group on the benzene (B151609) ring of this compound provides a platform for a wide range of chemical transformations. Future research will undoubtedly focus on exploring and exploiting the differential reactivity of these functional groups to achieve selective and controlled functionalization.
A key area of interest is the site-selective functionalization of the C-halogen bonds. The carbon-iodine bond is generally the most reactive towards a variety of transformations, including metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), nucleophilic aromatic substitution (SNAr), and metal-halogen exchange. This allows for the selective introduction of a wide range of substituents at the iodine-bearing position. Following the initial functionalization at the C-I bond, subsequent reactions could then target the C-Cl and C-F bonds, which typically exhibit lower reactivity. The development of new catalytic systems with enhanced selectivity will be crucial for achieving precise control over the functionalization of this polyhalogenated scaffold.
The nitro group also offers opportunities for further transformations. It can be reduced to an amino group, which can then be diazotized and converted into a wide array of other functional groups. The electron-withdrawing nature of the nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, potentially influencing the reactivity of the halogen substituents.
The exploration of novel catalytic cross-coupling reactions will continue to be a major trend. This includes the development of catalysts that can selectively activate one C-halogen bond in the presence of others, as well as the discovery of new coupling partners to introduce novel functionalities. The unique electronic environment created by the combination of the nitro group and the three different halogens may lead to unexpected and potentially useful reactivity patterns.
| Functional Group | Potential Transformations |
| C-I bond | Suzuki, Heck, Sonogashira cross-coupling; Nucleophilic aromatic substitution; Metal-halogen exchange. |
| C-Cl bond | Cross-coupling reactions (typically under more forcing conditions than C-I). |
| C-F bond | Nucleophilic aromatic substitution (activated by the nitro group). |
| NO2 group | Reduction to an amino group, followed by diazotization and further functionalization. |
Integration of this compound into Automated Synthesis Platforms
The field of chemical synthesis is undergoing a transformation with the advent of automated synthesis platforms . These platforms, which combine robotics, software, and analytical instrumentation, enable the rapid and systematic synthesis of libraries of molecules with minimal human intervention. The integration of complex and highly functionalized building blocks like this compound into these automated workflows is a key emerging trend.
The ability to perform sequential and site-selective reactions on this molecule makes it an ideal candidate for automated synthesis. For example, an automated platform could be programmed to perform a Suzuki coupling at the iodine position, followed by a Buchwald-Hartwig amination at the chlorine position, and finally a nucleophilic aromatic substitution at the fluorine position, all in a continuous and automated fashion. This would allow for the rapid generation of a diverse library of compounds with different substituents at each of these positions.
The use of artificial intelligence (AI) and machine learning (ML) in conjunction with automated synthesis platforms will further accelerate the discovery process. AI algorithms can be used to design novel molecular structures based on desired properties and then devise synthetic routes using building blocks like this compound. The automated platform can then execute these synthetic plans, and the resulting data can be fed back into the AI model to refine future predictions.
The challenges in integrating such a complex molecule into automated platforms include the need for robust and reliable reaction conditions that are amenable to automation, as well as the development of analytical methods for real-time monitoring of the reactions. Overcoming these challenges will open up new possibilities for high-throughput synthesis and the rapid exploration of chemical space.
| Technology | Role in Synthesis |
| Robotic Platforms | Automated execution of multi-step synthetic sequences. |
| AI/Machine Learning | Design of novel molecules and prediction of synthetic routes. |
| High-Throughput Experimentation | Rapid optimization of reaction conditions for automated synthesis. |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene with high regioselectivity?
- Methodological Answer : Synthesis involves sequential halogenation and nitration. Key steps include:
- Halogenation : Introduce chlorine, fluorine, and iodine via electrophilic substitution. Iodine monochloride (ICl) under controlled temperatures (0–5°C) ensures regioselective iodination at the 4-position .
- Nitration : Perform nitration after halogenation to avoid side reactions. Use fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 50°C for optimal nitro group placement .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) isolates the product. Monitor via HPLC or NMR for purity >95% .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify substitution patterns. For example, deshielded aromatic protons near electron-withdrawing groups (NO₂, Cl) confirm regiochemistry .
- FT-IR : Detect nitro group vibrations (~1520 cm⁻¹, asymmetric stretching) and C–I bonds (~500 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₆H₂ClFINO₂, 301.44 g/mol) and isotopic patterns from iodine .
Advanced Research Questions
Q. How do substituent effects (Cl, F, I, NO₂) influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : Nitro and chlorine groups deactivate the ring, directing reactions to the iodine-substituted position. Fluorine’s inductive effect stabilizes intermediates .
- Experimental Design : Perform Suzuki-Miyaura couplings using Pd catalysts. Compare yields with/without substituents. Use DFT calculations to map electron density and predict reactive sites .
- Data Table :
| Substituent | Reactivity in Cross-Coupling (Yield%) | Preferred Position |
|---|---|---|
| Iodine | 85–92% (Buchwald-Hartwig) | Para to nitro |
| Chlorine | <5% (inert under standard conditions) | Meta to nitro |
Q. What strategies resolve contradictions in reported nitro group reactivity during nucleophilic substitution?
- Methodological Answer :
- Kinetic Studies : Track substitution rates (e.g., with amines) under varying conditions (solvent polarity, temperature). Use ¹⁵N-labeled nitro groups to trace reaction pathways .
- Controlled Experiments : Compare nitro reduction (e.g., H₂/Pd-C) vs. displacement. Conflicting data may arise from competing mechanisms (SNAr vs. radical pathways) .
- Computational Modeling : Apply density functional theory (DFT) to assess transition states and activation barriers .
Q. How can researchers assess the compound’s potential toxicity in biological studies?
- Methodological Answer :
- In Vitro Assays : Use human cell lines (e.g., HEK293) for cytotoxicity screening (MTT assay). IC₅₀ values >100 µM suggest low toxicity .
- In Vivo Models : Zebrafish embryos evaluate developmental toxicity. Monitor survival rates and morphological changes at 24–72 h post-fertilization .
- Structural Modifications : Replace iodine with less toxic groups (e.g., Br) to isolate toxicity contributions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
